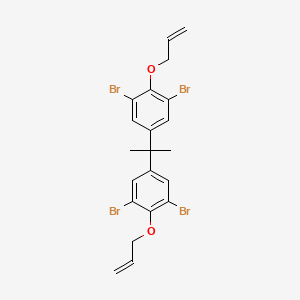

Tetrabromobisphenol A diallyl ether

Description

Background on Brominated Flame Retardants (BFRs) and Emerging Contaminants in the Environment

Brominated flame retardants (BFRs) are a broad class of chemical compounds containing bromine that are added to a wide variety of consumer and industrial products to reduce their flammability. nih.govmiljodirektoratet.no They are incorporated into plastics, textiles, electronics, and furniture to meet fire safety standards. miljodirektoratet.nofrontiersin.org While effective in preventing fires, many BFRs are not chemically bound to the materials they are added to and can leach into the environment over time. pollutiontracker.org

The widespread use of BFRs has led to their ubiquitous presence in various environmental compartments, including water, soil, sediment, and biota. nih.govnih.gov Some legacy BFRs, such as polybrominated diphenyl ethers (PBDEs), have been phased out or banned in many regions due to concerns about their persistence, bioaccumulation, and toxicity. frontiersin.org This has led to the increased use of alternative flame retardants, often referred to as "emerging" or "novel" flame retardants. frontiersin.org These emerging contaminants are now being detected in the environment, but their environmental fate, transport, and potential health effects are often not as well understood as their predecessors. frontiersin.org

Significance of Tetrabromobisphenol A Diallyl Ether (TBBPA DAE) as an Emerging Environmental Pollutant

TBBPA DAE is considered an emerging environmental pollutant of significance for several reasons. It is a derivative of TBBPA, which is produced in high volumes globally. ysfri.ac.cn TBBPA DAE can be released into the environment during its production, use in manufactured goods, and disposal of products containing it. nih.govacs.org

Studies have detected TBBPA DAE in various environmental matrices, indicating its potential for widespread distribution. For instance, research has identified TBBPA DAE in river water, sediment, and soil, particularly near manufacturing facilities. nih.govacs.org One study in South China reported concentrations of TBBPA DAE up to 49 ng/L in river water and 10,183 ng/g dry weight in surface sediments. nih.govacs.org Its presence has also been confirmed in seepage water and sediment near a combined metal recycling and car dismantling site. researchgate.net

The detection of TBBPA DAE in environmental samples raises concerns about its potential to enter the food chain and impact ecosystems. researchgate.net Furthermore, some studies have suggested that TBBPA DAE may possess neurotoxic properties, adding to the urgency of understanding its environmental behavior and potential risks. nih.govacs.org

Table 1: Environmental Occurrence of this compound (TBBPA DAE)

| Environmental Matrix | Concentration Range | Location |

|---|---|---|

| River Water | Up to 49 ng/L | Near a BFR manufacturing plant in South China |

| Surface Sediments | Up to 10,183 ng/g dry weight | Near a BFR manufacturing plant in South China |

| Soils | Up to 42 ng/g dry weight | Near a BFR manufacturing plant in South China |

| Seepage Water | Detected | Near a combined metal recycling and car dismantling site |

| Sediment | Detected | Near a landfill |

This table is interactive. You can sort the columns by clicking on the headers.

Research Gaps and Objectives for Comprehensive Academic Inquiry on TBBPA DAE

Despite its detection in the environment, significant knowledge gaps remain regarding TBBPA DAE. A comprehensive academic inquiry is needed to address these gaps and fully assess its environmental and health implications. Key areas requiring further investigation include:

Environmental Fate and Transport: More research is needed to understand how TBBPA DAE moves through and persists in different environmental compartments. miljodirektoratet.no This includes studying its degradation pathways, potential for long-range transport, and bioaccumulation in food webs.

Toxicity: While initial studies have pointed to potential neurotoxicity, a more thorough toxicological profile of TBBPA DAE is required. nih.govmiljodirektoratet.noacs.org This includes investigating its effects on a wider range of organisms and endpoints, as well as understanding the mechanisms of its toxicity.

Exposure Assessment: Further studies are necessary to determine the extent of human and wildlife exposure to TBBPA DAE. nih.gov This involves monitoring its presence in a broader range of geographic locations and in human tissues and fluids.

Analytical Methods: The development and standardization of analytical methods for detecting and quantifying TBBPA DAE in various environmental and biological matrices are crucial for accurate assessment and monitoring. nih.govmiljodirektoratet.no

Formation and Byproducts: A better understanding of the conditions under which TBBPA DAE is formed, both intentionally during manufacturing and potentially as an unintentional byproduct, is needed. ysfri.ac.cnresearchgate.net

Addressing these research gaps will provide a more complete picture of the risks posed by TBBPA DAE and inform the development of any necessary regulatory measures to protect environmental and human health.

Spatial and Temporal Distribution in Aquatic Environments

The aquatic environment is a significant sink for many industrial chemicals, including flame retardants. Monitoring studies have confirmed the presence of TBBPA DAE in river water, sediments, and wastewater treatment plant outputs, indicating its release from manufacturing and use.

River Water and Seepage Water Concentrations of TBBPA DAE

Investigations into the occurrence of TBBPA DAE have revealed its presence in river systems, particularly in proximity to industrial sources. A study conducted near a brominated flame retardant (BFR) manufacturing plant in South China detected TBBPA DAE in river water at concentrations of up to 49 ng/L. nih.gov This finding highlights the role of industrial effluent as a direct pathway for the introduction of this compound into aquatic ecosystems.

While data specifically on TBBPA DAE in seepage water is limited, the broader context of TBBPA contamination is informative. For instance, in the Weihe River Basin in China, TBBPA was detected in 27.8% of water samples, with concentrations ranging from not detected to 12.279 ng/L. nih.gov The spatial distribution in this basin showed higher concentrations downstream, suggesting contributions from industrial and domestic wastewater discharges. nih.gov

Concentrations of TBBPA DAE and TBBPA in River Water

| Compound | Location | Concentration Range | Reference |

|---|---|---|---|

| TBBPA DAE | River near BFR manufacturing plant, South China | Up to 49 ng/L | nih.gov |

| TBBPA | Weihe River Basin, China | Not Detected - 12.279 ng/L | nih.gov |

| TBBPA | Taihu Lake, China (dissolved phase) | 0>="" td="" µg=""> | epa.gov |

| TBBPA | Lake Chaohu, China | 1>="" td="" µg=""> | epa.gov |

Sediment and Suspended Particulate Matter Levels

Due to their chemical properties, many brominated flame retardants tend to adsorb to particulate matter and accumulate in sediments. This is particularly true for TBBPA DAE. In the same study near a BFR manufacturing plant in South China, surface sediments were found to contain TBBPA DAE at alarming concentrations, reaching up to 10,183 ng/g dry weight (dw). nih.gov This indicates that river and lake sediments can act as significant sinks and long-term reservoirs for this compound.

Similarly, TBBPA and its derivatives have been identified in sediments from various locations. For example, in sediments near a BFR manufacturing plant, TBBPA allyl ether (TBBPA AE) was found in concentrations ranging from 1.0 to 346.6 ng/g dw. nih.gov In the Weihe River Basin, TBBPA was detected in 61.8% of sediment samples, with concentrations ranging from not detected to 3.889 ng/g dw. nih.gov Suspended sediment samples from the Detroit River also showed the presence of TBBPA, with concentrations ranging from 0.6 to 1.84 µg/kg dw, highlighting the transport of these contaminants on particulate matter. epa.gov

Concentrations of TBBPA DAE and Related Compounds in Sediment

| Compound | Location | Matrix | Concentration Range | Reference |

|---|---|---|---|---|

| TBBPA DAE | River near BFR manufacturing plant, South China | Surface Sediment | Up to 10,183 ng/g dw | nih.gov |

| TBBPA AE | Near BFR manufacturing plant | Sediment | 1.0 - 346.6 ng/g dw | nih.gov |

| TBBPA | Weihe River Basin, China | Sediment | Not Detected - 3.889 ng/g dw | nih.gov |

| TBBPA | Detroit River | Suspended Sediment | 0.6 - 1.84 µg/kg dw | epa.gov |

| TBBPA | Pearl River Delta, China | Surface Sediment | <0.025 - 304 µg/kg dw | epa.gov |

Wastewater Treatment Plant Effluents and Sludge Detection of TBBPA DAE

Wastewater treatment plants (WWTPs) are critical interfaces between human activities and the environment. While they are designed to remove contaminants, some chemicals like TBBPA and its derivatives can pass through treatment processes or accumulate in sewage sludge. nih.gov Research indicates that TBBPA can be removed from wastewater with efficiencies exceeding 80% through processes like flocculation and the activated sludge process, with adsorption to sludge being the primary removal mechanism. eeer.org

Consequently, TBBPA is frequently detected in sewage sludge. nih.gov One study noted the detection of TBBPA in urban sewage sludge at a concentration of 300 ng/g dry weight. researchgate.net The disposal of this contaminated sludge, often through land application, can lead to the reintroduction of these compounds into the terrestrial environment. nih.gov

Terrestrial and Atmospheric Compartment Concentrations of TBBPA DAE

The distribution of TBBPA DAE is not confined to aquatic systems. It has also been detected in terrestrial and atmospheric compartments, indicating its potential for wider environmental dispersal.

Soil and Dust Contamination Profiles

Soil contamination with TBBPA DAE has been documented, particularly in areas impacted by industrial activities. Near a BFR manufacturing plant in South China, soil concentrations of TBBPA DAE were found to be as high as 42 ng/g dw. nih.gov This suggests that atmospheric deposition and the use of contaminated sludge as fertilizer can contribute to soil pollution. In a broader study near a BFR manufacturing plant, TBBPA allyl ether (TBBPA AE) was detected in soil samples with concentrations ranging from below the method limit of detection (<0.002 ng/g dw) to 0.064 ng/g dw. nih.govresearchgate.net

Indoor dust is another significant reservoir for brominated flame retardants. TBBPA may be released into the air and settle in dust from various consumer products like electronics. ca.gov While specific data for TBBPA DAE in dust is not widely available, studies on the parent compound TBBPA show its prevalence. For example, TBBPA concentrations in indoor dust in Korea ranged from 78.87 to 463.81 ng/g. nih.gov In Beijing, China, office dust showed a TBBPA concentration of 26.7 ng/g. nih.gov

Concentrations of TBBPA DAE and Related Compounds in Soil and Dust

| Compound | Location | Matrix | Concentration Range | Reference |

|---|---|---|---|---|

| TBBPA DAE | Near BFR manufacturing plant, South China | Soil | Up to 42 ng/g dw | nih.gov |

| TBBPA AE | Near BFR manufacturing plant | Soil | <0.002 - 0.064 ng/g dw | nih.govresearchgate.net |

| TBBPA | East China, industrialized region | Surface Soil | <0.025 - 78.6 ng/g dw | rsc.org |

| TBBPA | Korea | Indoor Dust | 78.87 - 463.81 ng/g | nih.gov |

| TBBPA | Beijing, China | Office Dust | 26.7 ng/g | nih.gov |

Ambient Air Monitoring and Vapor-Phase Detection of TBBPA DAE

The presence of TBBPA and its derivatives in the atmosphere is a key aspect of their environmental transport. Due to its low vapor pressure, TBBPA is often associated with airborne particulate matter. nih.gov However, it has been detected in air samples. researchgate.netnih.gov For instance, a study in a printed circuit board plant in Eastern China detected TBBPA at concentrations ranging from 6.26 to 511 pg/m³. nih.gov While specific monitoring data for TBBPA DAE in ambient air and its vapor-phase detection are limited, the detection of related compounds in the atmosphere suggests that this is a plausible route of distribution. epa.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXTUWQHMIFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029327 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25327-89-3, 37769-31-6 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transformation Pathways of Tetrabromobisphenol a Diallyl Ether

Persistence and Degradation Mechanisms of TBBPA DAE

The persistence of TBBPA DAE in the environment is determined by its resistance to various degradation processes. These include breakdown by microorganisms (biodegradation), light (photolysis), and other chemical reactions.

Biodegradation Studies (Aerobic and Anaerobic Conditions)

Specific biodegradation studies on Tetrabromobisphenol A diallyl ether are limited in publicly available scientific literature. However, research on the parent compound, TBBPA, provides significant insights into potential biotic degradation pathways. Studies have shown that TBBPA is resistant to aerobic degradation but can be broken down under anaerobic conditions. nih.gov

Under anaerobic conditions, TBBPA undergoes reductive dehalogenation, a process where bromine atoms are sequentially removed from the molecule. nih.gov This biotransformation leads to the formation of less brominated bisphenol A compounds, and ultimately, bisphenol A (BPA). nih.gov This process has been observed in soil studies, with significant primary degradation of TBBPA occurring within 10 to 64 days in some tests. nih.gov Once formed, BPA is known to be susceptible to degradation under aerobic conditions. nih.gov This suggests that a sequential anaerobic-aerobic process could lead to the complete biodegradation of the core TBBPA structure. nih.gov

While these findings are for TBBPA, it is plausible that TBBPA DAE could undergo similar initial transformation steps, potentially involving the cleavage of the allyl ether bonds followed by or concurrent with the debromination of the aromatic rings. However, dedicated research is needed to confirm the specific microbial degradation pathways and rates for TBBPA DAE.

Photolytic Degradation Processes

Information specifically detailing the photolytic degradation of TBBPA DAE is not extensively available. However, general photodegradation pathways for TBBPA and its derivatives have been proposed. These potential pathways include the breaking of chemical bonds (scission), removal of bromine atoms (debromination), addition of oxygen atoms (oxidation), addition of hydroxyl groups (hydroxylation), and breakdown by reaction with water (hydrolysis).

For the parent compound TBBPA, degradation is known to involve de-bromination, hydroxylation, and demethylation during both oxidation and reduction processes. Direct photolysis of similar halogenated aromatic compounds in water typically proceeds through dehalogenation. It is therefore anticipated that exposure to sunlight would contribute to the transformation of TBBPA DAE in surface waters and on soil surfaces, likely initiating with debromination or alteration of the diallyl ether side chains.

Chemical Transformation Pathways and Metabolite Formation of TBBPA DAE

Research has identified several transformation products of TBBPA derivatives in soil, indicating that these compounds are not inert in the environment. The primary transformation pathways appear to be the breaking of the ether bond and the removal of bromine atoms (debromination). nih.gov

In studies of soils near brominated flame retardant manufacturing plants, a number of metabolites have been identified that suggest a stepwise degradation of TBBPA derivatives like TBBPA DAE. nih.gov These findings provide direct evidence of the environmental transformation of these compounds.

Below is a table of identified transformation products from TBBPA derivatives, which are indicative of the metabolic fate of TBBPA DAE.

| Metabolite Name | Abbreviation | Formation Pathway |

| Tribromobisphenol A mono(allyl ether) | TriBBPA-MAE | Debromination |

| Dibromobisphenol A mono(allyl ether) | DBBPA-MAE | Debromination |

| Hydroxyl Tribromobisphenol A mono(allyl ether) | - | Hydroxylation, Debromination |

| TBBPA mono(2-bromo-3-hydroxypropyl ether) | TBBPA-MBHPE | Ether bond transformation |

| TBBPA mono(2,3-dihydroxypropyl ether) | TBBPA-MDHPE | Ether bond transformation |

| TBBPA mono(3-hydroxypropyl ether) | TBBPA-MHPE | Ether bond transformation |

This table is based on findings related to the transformation of TBBPA derivatives in soil. nih.gov

Environmental Partitioning and Transport Mechanisms

The movement and distribution of TBBPA DAE in the environment are governed by its physical and chemical properties, which influence its tendency to adhere to solids or to volatilize into the atmosphere.

Sorption of TBBPA DAE to Sediments and Soils

TBBPA DAE has been detected in environmental solid matrices, with concentrations reaching up to 10,183 ng/g dry weight (dw) in surface sediments and 42 ng/g dw in soils near manufacturing facilities. nih.govcolab.ws The presence of TBBPA DAE in sediments and soils indicates a strong tendency for the compound to partition from water to solid phases.

Soil and Sediment Organic Matter: Organic matter plays a primary role in the sorption process.

pH: The amount of TBBPA sorbed to solids tends to decrease as the pH of the solution increases. d-nb.info

Ionic Strength: An increase in ionic strength can inhibit the sorption of TBBPA to sediments. d-nb.info

Given the structural similarities, TBBPA DAE is expected to exhibit comparable sorption behavior, with a high affinity for organic carbon-rich soils and sediments. This partitioning behavior contributes to its persistence in these environmental compartments.

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical evaporates from soil or water into the air. A chemical's tendency to volatilize is often estimated using its vapor pressure and Henry's Law constant.

There is no specific experimental data available for the vapor pressure or Henry's Law constant of TBBPA DAE. hpc-standards.com However, data for the parent compound, TBBPA, can provide an estimate. TBBPA has a very low vapor pressure and an estimated Henry's Law constant of 2.0 x 10⁻⁷ atm-m³/mol. nih.gov These values suggest that TBBPA has a low potential to volatilize from moist soil or water surfaces. nih.gov Given that TBBPA DAE has a larger molecular weight than TBBPA, its vapor pressure is expected to be even lower, making volatilization an unlikely significant transport pathway in the environment.

Leaching Potential of TBBPA DAE from Landfills and Products

The release of this compound (TBBPA DAE) from products during their use and after their disposal in landfills is a critical pathway for its entry into the environment. As an additive flame retardant, TBBPA DAE is physically mixed with the polymer matrix rather than being chemically bound, which increases its potential to migrate and leach out over time.

Research indicates that consumer products, particularly those with plastic components, are a primary source of brominated flame retardants in the environment. The parent compound, Tetrabromobisphenol A (TBBPA), has been detected on the surface of the vast majority of tested mobile phones and personal computers. nih.gov This suggests that TBBPA and its derivatives, like TBBPA DAE, can be released from the casings and internal components of electronic devices during their operational life. nih.gov This release often occurs in the form of dust, which can then be distributed within indoor environments. nih.gov

The disposal of products containing TBBPA DAE in landfills represents a significant long-term source of environmental contamination. While specific leaching data for TBBPA DAE from landfills is limited in scientific literature, studies on the broader category of brominated flame retardants and the parent compound TBBPA provide insight into this process. For instance, TBBPA has been detected in landfill leachates, which are the liquids that percolate through the waste and are collected at the bottom of a landfill. epa.gov

However, the detection and concentration of these compounds can be highly variable. A study of leachate from eight landfill sites in South Africa found that TBBPA was generally below the limit of detection. The acidity of the landfill leachate was noted as a factor that could limit the leaching of TBBPA, suggesting that landfill geochemistry plays a significant role in its mobility.

Conversely, electronic waste (e-waste) is a major repository of TBBPA and its derivatives. Studies assessing the TBBPA content in plastics recovered from e-waste have found detectable concentrations in various polymer types, highlighting the potential for release.

Table 1: Concentration of TBBPA in Various Plastic Types from Waste Electrical and Electronic Equipment (WEEE)

| Polymer Type | Concentration Range (μg/kg) | Source Device Examples |

|---|---|---|

| Acrylonitrile-Butadiene-Styrene (ABS) | 510 - 2515 | DVD/CD players, Vacuum cleaners |

| Polypropylene (PP) | 55 - 3109 | Vacuum cleaners, Electric irons |

| Polycarbonate (PC) | Data not specified in source | DVD/CD players |

| PC/ABS Blends | Data not specified in source | DVD/CD players, Vacuum cleaners |

Data sourced from Kousaiti, A., et al. (2020). qu.edu.qa

The presence of TBBPA in these materials, which are frequently disposed of in landfills, underscores the potential for long-term leaching into the surrounding environment. Furthermore, the practice of recycling plastics from e-waste can inadvertently introduce these flame retardants into new consumer products, creating an ongoing cycle of potential exposure and environmental release. researchgate.net Research has shown that various household items made from recycled black plastics can be contaminated with a mixture of brominated flame retardants. researchgate.net

Table 2: Environmental Concentrations of TBBPA DAE Near a Manufacturing Source

| Environmental Matrix | Concentration |

|---|---|

| River Water | Up to 49 ng/L |

| Surface Sediments | Up to 10,183 ng/g (dry weight) |

| Soils | Up to 42 ng/g (dry weight) |

Data sourced from Qu, R., et al. (2011).

Sources, Emissions, and Release Pathways of Tetrabromobisphenol a Diallyl Ether

Industrial Production and Manufacturing Plant Emissions of TBBPA DAE

Industrial manufacturing facilities are significant point sources for the release of TBBPA DAE into the environment. nih.gov Studies conducted near brominated flame retardant (BFR) manufacturing plants have identified these sites as primary contributors to TBBPA DAE contamination. ysfri.ac.cnnih.gov Emissions can occur during the synthesis and production processes, leading to the contamination of surrounding soil, sediment, and water.

Research near a BFR manufacturing plant in South China revealed the presence of TBBPA DAE in various environmental media. The distribution of the compound in the environment pointed directly to the manufacturing facility as the release source. nih.gov Another study in the same region identified both TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE) in soil, sediment, rice hulls, and earthworms collected near a BFR manufacturing plant. ysfri.ac.cnnih.gov

The concentrations of TBBPA derivatives in the vicinity of these plants can be substantial. For instance, levels of TBBPA DAE in surface sediments have been found to be as high as 10,183 ng/g dry weight (dw), with concentrations in river water reaching up to 49 ng/L and in soils up to 42 ng/g dw. nih.gov Similarly, another study reported sediment concentrations of TBBPA AE and TBBPA DBPE ranging from 1.0 to 346.6 ng/g dw and 0.7 to 292.7 ng/g dw, respectively. ysfri.ac.cnnih.gov

Wastewater discharges from manufacturing plants are another critical release pathway. In a printed circuit board (PCB) manufacturing plant in Shanghai, TBBPA was detected in wastewater at concentrations ranging from 28.3 ± 9.19 to 174 ± 31.3 ng/L. nih.govresearchgate.net Even after treatment, the effluent still contained TBBPA at a concentration of 3.21 ± 0.50 ng/L, while the dewatered sludge had concentrations of 100 ± 4 ng/g dw. nih.govresearchgate.net

The following table summarizes the concentrations of TBBPA DAE and related compounds found in environmental samples near industrial manufacturing sites.

| Sample Type | Compound | Concentration Range | Location |

| Surface Sediments | TBBPA DAE | Up to 10,183 ng/g dw | River near BFR plant, South China |

| River Water | TBBPA DAE | Up to 49 ng/L | River near BFR plant, South China |

| Soils | TBBPA DAE | Up to 42 ng/g dw | River near BFR plant, South China |

| Sediments | TBBPA AE | 1.0 - 346.6 ng/g dw | Near BFR plant, Liuyang, China |

| Sediments | TBBPA DBPE | 0.7 - 292.7 ng/g dw | Near BFR plant, Liuyang, China |

| Wastewater | TBBPA | 28.3 - 174 ng/L | PCB Plant, Shanghai, China |

| Treated Effluent | TBBPA | 3.21 ng/L | PCB Plant, Shanghai, China |

| Dewatered Sludge | TBBPA | 100 ng/g dw | PCB Plant, Shanghai, China |

Data sourced from multiple studies. ysfri.ac.cnnih.govnih.govnih.govresearchgate.net

Release from Commercial Products and Materials (e.g., Polystyrene Foams, Adhesives)

TBBPA DAE is utilized as an additive flame retardant in a variety of commercial products, and its release from these materials contributes to environmental contamination. nih.gov Products such as polystyrene foams and adhesives can contain TBBPA derivatives to meet flammability standards. epea.comsolusiriset.comresearchgate.net Over time, the chemical can leach or volatilize from these products, leading to its presence in indoor and outdoor environments.

Polystyrene foams, commonly used in building insulation and packaging, are a known application for brominated flame retardants. epea.comsolusiriset.com While specific data on the release of TBBPA DAE from polystyrene foams is limited, the general leaching of flame retardants from such materials is a recognized environmental concern. biorxiv.org The degradation of these foams, particularly under anaerobic conditions, can also lead to the release of TBBPA and its derivatives. epea.com

Adhesives used in various applications may also contain TBBPA derivatives to enhance their fire-resistant properties. The formulation of adhesives from polystyrene foam waste, for example, is a practice that could inadvertently introduce these flame retardants into new products. solusiriset.comsolusiriset.com

The presence of TBBPA in indoor dust is a strong indicator of its release from consumer products. nih.gov Studies have shown that TBBPA accumulates in indoor dust as a result of emissions from household, occupational, and environmental sources. nih.gov This poses potential exposure risks, especially for children. ca.gov

E-waste Recycling Activities as Point Sources of TBBPA DAE

Electronic waste (e-waste) recycling facilities have been identified as significant point sources for the release of TBBPA and its derivatives into the environment. researchgate.netnih.gov TBBPA is a major flame retardant used in electronic and electrical equipment, particularly in printed circuit boards (PCBs) and plastic casings. nih.govacs.orgehemj.com The dismantling and processing of e-waste can lead to the uncontrolled release of these hazardous substances. nih.gov

High concentrations of TBBPA have been found in various environmental matrices around e-waste dismantling areas. nih.govnih.gov For example, a study of surface soil from e-waste dismantling facilities found that the total concentrations of bisphenols, with TBBPA being a dominant one, were significantly higher than in surrounding areas. nih.gov The mean concentration of TBBPA in e-waste soil was 2250 ng/g, which is comparable to levels found in outdoor dust from other e-waste sites. nih.gov

The processes involved in e-waste recycling, such as shredding, melting, and open burning, can release TBBPA DAE and other flame retardants into the air, dust, and soil. nih.govpops.int In a study of a Swiss recycling plant, TBBPA was found in small-sized WEEE at an average concentration of 1420 mg/kg. acs.orgpops.int The fine dust fraction recovered from the off-gas purification system of the plant also contained significant levels of brominated flame retardants, highlighting the potential for atmospheric emissions. pops.int

The following table presents data on TBBPA concentrations in samples from e-waste recycling sites.

| Sample Type | Compound | Concentration | Location |

| E-waste Soil (mean) | TBBPA | 2250 ng/g | E-waste dismantling facilities |

| E-waste Soil (median) | Total BPs | 6970 ng/g | E-waste dismantling facilities |

| Surrounding Soil (median) | Total BPs | 197 ng/g | Surrounding areas of e-waste facilities |

| Small Size WEEE (average) | TBBPA (additive) | 1420 mg/kg | Swiss recycling plant |

| Surface Soils | TBBPA | <5 - 2900 ng/g-dry | E-waste recycling area, Vietnam |

| River Sediments | TBBPA | 6.0 - 44 ng/g-dry | E-waste recycling area, Vietnam |

Data compiled from multiple research articles. nih.govacs.orgnih.govpops.int

Diffuse Environmental Release Scenarios of TBBPA DAE

Beyond distinct point sources, TBBPA DAE is subject to diffuse environmental release, leading to its widespread presence in the environment. This can occur through various pathways, including the long-range transport of contaminated dust and atmospheric particles, as well as runoff from contaminated soils.

The presence of TBBPA derivatives in remote locations, far from industrial sources, suggests that atmospheric transport plays a role in their distribution. turi.org Although TBBPA-bis brominated ether derivatives are expected to exist primarily in the particulate phase and not undergo significant atmospheric transport, their detection in herring gull eggs in the Great Lakes indicates some level of mobility and bioaccumulation. turi.org

Leaching from landfills containing commercial products and e-waste is another diffuse release pathway. nih.gov Over time, TBBPA DAE can migrate from discarded products and contaminate landfill leachate, which can then potentially enter groundwater and surface water systems.

Analytical Methodologies for Tetrabromobisphenol a Diallyl Ether Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the analytical workflow for TBBPA-DAE, aiming to extract the analyte from matrices such as sediment, soil, water, and biological tissues. The choice of extraction technique depends on the sample type and the physicochemical properties of TBBPA-DAE.

Commonly employed methods include sonication extraction, particularly with solvents like a dichloromethane (B109758) (DCM) and hexane (B92381) mixture (1:1 v/v), which has shown good recoveries for TBBPA derivatives in various sample types including mollusks and earthworms. researchgate.net For instance, in the analysis of TBBPA derivatives in herring gull eggs, accelerated solvent extraction (ASE) has been utilized, yielding recoveries between 55% and 89%. researchgate.net

For water samples, which often contain low concentrations of the analyte, a pre-concentration step is typically necessary. researchgate.net In one study, water samples were acidified and then extracted using hydrophilic-lipophilic-balance solid-phase extraction (HLB-SPE) cartridges, which resulted in recoveries of 76.2-98.1% and a low detection limit of 0.10 ng/L. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of TBBPA-DAE from liquid samples. researchgate.net This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. phenomenex.com The selection of the appropriate SPE sorbent is crucial for achieving high recovery and purity.

Polystyrene-divinylbenzene based polymers, both hydroxylated (Isolute ENV+) and those containing vinylpyrrolidone units (Oasis HLB), have been evaluated for the extraction of TBBPA derivatives. researchgate.net It was observed that a washing solution containing up to 70% methanol (B129727) could be used without causing the elution of the target compounds from the SPE cartridge. researchgate.net For the analysis of phenolic flame retardants in human plasma, a method involving the application of concentrated sulfuric acid directly on a polystyrene-divinylbenzene SPE column to decompose plasma lipids has been developed. researchgate.net In the analysis of sediment and sludge, while C18 SPE cartridges are often used for cleanup, their effectiveness can be limited in samples with high organic content. dphen1.com

The general SPE process involves four key steps:

Conditioning: The sorbent is prepared with an organic solvent to activate the functional groups. youtube.com

Loading: The sample is passed through the sorbent, where the analyte is retained. youtube.com

Washing: Interfering compounds are removed from the sorbent using a solvent that does not elute the analyte. youtube.com

Elution: A strong solvent is used to desorb the analyte from the sorbent. youtube.com

Table 1: SPE Sorbent Applications for TBBPA Derivatives

| Sorbent Type | Matrix | Application | Reference |

| Polystyrene-divinylbenzene | Water | Pre-concentration and cleanup | researchgate.net |

| C18 | Sediment, Sludge | Cleanup | dphen1.com |

| Hydrophilic-Lipophilic-Balance (HLB) | Water | Extraction and pre-concentration | researchgate.net |

| LC-Si SPE cartridges | Soil | Cleanup and purification | dphen1.comresearchgate.net |

Beyond traditional methods, advanced extraction techniques offer improved efficiency and reduced solvent consumption. Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), has demonstrated superiority over classical Soxhlet and sonication methods for extracting TBBPA derivatives from sediment and sewage sludge, with recovery rates between 90% and 98%. nih.govresearchgate.net This technique utilizes elevated temperatures and pressures to enhance the extraction process.

Another advanced method is cloud point extraction (CPE), which has been developed for the preconcentration and separation of bisphenols, including tetrabromobisphenol A (TBBPA), prior to HPLC analysis. dphen1.com This technique uses a surfactant solution that forms a cloudy phase at a specific temperature, effectively extracting the analytes. dphen1.com

Chromatographic Separation Techniques

Chromatography is indispensable for separating TBBPA-DAE from other compounds in the extracted sample prior to detection. The choice between liquid and gas chromatography depends on the thermal stability and volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of TBBPA-DAE and other TBBPA derivatives due to their thermal lability. researchgate.net Various HPLC columns and mobile phases have been employed to achieve optimal separation.

A common setup involves a C18 column, which separates compounds based on their hydrophobicity. dphen1.com For instance, a study on TBBPA derivatives used a Genesis C18 column with a mobile phase gradient of methanol and water. dphen1.com Another investigation into TBBPA ether derivatives evaluated C18, C8, and dual C18-based columns. researchgate.net The use of methanol as a mobile phase has been found to provide a greater response for target compounds compared to acetonitrile. dphen1.com

Table 2: HPLC Methods for TBBPA Derivative Analysis

| Column Type | Mobile Phase | Application | Reference |

| Genesis C18 | Methanol/Water Gradient | Separation of TBBPA and its analogues in sediment and sludge | dphen1.com |

| C18, C8, Dual C18-based | Various solvents | Elucidation of sorption mechanisms | researchgate.net |

| Not specified | Not specified | Quantification in environmental samples | researchgate.netacs.orgnih.gov |

While HPLC is generally favored, Gas Chromatography (GC) can also be used for the analysis of TBBPA derivatives, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. dphen1.com However, GC-MS methods can be unsuitable for some TBBPA derivatives due to thermal degradation during the analysis, which can lead to complex mass spectra. researchgate.net For TBBPA itself, derivatization with a silylating reagent is necessary for GC-MS analysis. nih.gov Despite these challenges, GC coupled with mass spectrometry has been used for the identification of neurotoxic brominated flame retardants in various environmental matrices. researchgate.net

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is the gold standard for the detection and identification of TBBPA-DAE due to its high sensitivity and specificity. When coupled with a chromatographic system (LC-MS or GC-MS), it provides definitive confirmation of the analyte's presence.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying TBBPA derivatives. nih.gov For instance, TBBPA allyl ether was identified in environmental samples using LC-MS/MS and liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS). nih.gov

The choice of ionization source is critical. Atmospheric pressure chemical ionization (APCI) has been used in LC-MS/MS to determine TBBPA-DAE levels in environmental samples. acs.orgnih.gov However, for some TBBPA derivatives, APCI may not be sensitive enough for molecular ion production. researchgate.net Electrospray ionization (ESI) is another common source, and operating in negative ionization mode has been reported to be more suitable for TBBPA analysis, providing lower limits of detection compared to APCI. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-APCI-MS/MS Optimization for TBBPA DAE

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of TBBPA derivatives, offering high selectivity and sensitivity. nih.gov While gas chromatography-mass spectrometry (GC-MS) can be used for some brominated flame retardants, it is often unsuitable for TBBPA and its derivatives due to thermal degradation during analysis. researchgate.net High-performance liquid chromatography (HPLC) circumvents this issue, and when paired with various ionization sources, it provides a robust analytical platform. researchgate.net

For TBBPA DAE and other derivatives with relatively weak polarity, electrospray ionization (ESI) can exhibit poor sensitivity. researchgate.net Atmospheric pressure chemical ionization (APCI) has proven to be a more effective ionization technique for these compounds. researchgate.net In one study, a neurotoxicity assay-directed analysis successfully identified TBBPA DAE in sediment samples from a river near a brominated flame retardant manufacturing plant in South China using an optimized liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method. researchgate.netnih.govcolab.ws This method was crucial for determining the levels of TBBPA DAE in potent fractions and confirming it as a key neurotoxicant. researchgate.netnih.gov

The optimization of LC-MS/MS methods often involves the careful selection of mobile phases. For instance, in the analysis of TBBPA and its analogues, using methanol as the mobile phase was found to increase the response of target compounds by about a third compared to acetonitrile. dphen1.com Furthermore, on-column pre-concentration techniques can be employed to enhance separation and peak sharpness when injecting larger sample volumes. dphen1.com

| Parameter | Optimized Condition | Source |

| Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | researchgate.netdiva-portal.org |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netnih.govcolab.ws |

| Application | Identification and quantification of TBBPA DAE in environmental samples (sediment, water, soil) | researchgate.netnih.govcolab.ws |

| Sample Findings | TBBPA DAE detected at levels up to 10,183 ng/g dry weight in surface sediments. | researchgate.netnih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) Applications for TBBPA DAE

High-resolution mass spectrometry (HRMS), particularly quadrupole time-of-flight mass spectrometry (Q-TOF-MS), offers significant advantages for the identification and confirmation of emerging environmental contaminants like TBBPA DAE. LC-Q-TOF-MS has been utilized to identify TBBPA derivatives, such as TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE), in various environmental samples including soil, sediment, rice hulls, and earthworms. diva-portal.orgysfri.ac.cn

The high mass accuracy of Q-TOF-MS allows for the determination of the elemental composition of unknown compounds, which is invaluable for identifying novel contaminants and their transformation products. nih.gov For example, a study using high-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry with atmospheric pressure photoionization (LC-APPI(-)-Q-TOF-MS) identified the dominant isotopic ion cluster for TBBPA derivatives as [M+O₂]⁻ in full scan mass spectra. nih.gov This level of detail in fragmentation patterns is crucial for the structural elucidation and confident identification of compounds in complex matrices. nih.gov

| Technique | Application | Key Findings | Source |

| LC-Q-TOF-MS | Identification of TBBPA derivatives in environmental samples (soil, sediment, rice hull, earthworm). | Confirmed the presence of TBBPA AE and TBBPA DBPE. | diva-portal.orgysfri.ac.cn |

| LC-APPI(-)-Q-TOF-MS | Analysis of TBBPA derivatives in herring gull eggs. | Identified [M+O₂]⁻ as the dominant isotopic ion cluster. | nih.gov |

| HPLC-Q-Orbitrap/MS | Identification of novel TBBPA/S derivatives in sediment. | Identified 71 new BFR formulas and confirmed TBBPA-DBMPE. | nih.gov |

Atmospheric Pressure Photoionization (APPI) for Enhanced Sensitivity of TBBPA DAE

Atmospheric pressure photoionization (APPI) has emerged as a powerful ionization technique for compounds that are challenging to ionize by ESI or APCI, including many nonpolar TBBPA derivatives. researchgate.nettaylorandfrancis.com APPI utilizes ultraviolet photons to ionize analytes and can provide unique advantages for the analysis of lipophilic molecules. taylorandfrancis.com

For TBBPA derivatives, APPI has been shown to offer superior sensitivity compared to ESI. nih.gov A highly sensitive method for the quantification of TBBPA derivatives in herring gull eggs was developed using LC-APPI(-)-MS/MS. nih.gov This method employed pure acetone (B3395972) as a dopant and as the LC mobile phase, which was a novel approach. nih.gov The use of a pre-heated dopant in an APPI source can decrease background noise significantly, thereby enhancing sensitivity. researchgate.net The optimized LC-APPI(-)-MS/MS method achieved low to sub-ng/g (wet weight) method detection limits (LODs) for TBBPA derivatives. nih.gov For instance, the LOD for TBBPA-bis(allyl ether) was 0.03 ng/g wet weight in herring gull eggs. nih.gov

| Parameter | Method | Advantage | Application | Source |

| Ionization Technique | Atmospheric Pressure Photoionization (APPI) | Enhanced sensitivity for nonpolar compounds. | Analysis of TBBPA derivatives in environmental and biological samples. | researchgate.netnih.govtaylorandfrancis.com |

| Optimization | Use of acetone as a dopant and mobile phase. | Increased sensitivity and novel approach. | Quantification of TBBPA derivatives in herring gull eggs. | nih.gov |

| Detection Limit | 0.03 ng/g (wet weight) for TBBPA-bis(allyl ether) | High sensitivity achieved. | Biomonitoring in herring gull eggs. | nih.gov |

Quality Assurance and Quality Control in Environmental and Biomonitoring Analysis of TBBPA DAE

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the environmental and biomonitoring analysis of TBBPA DAE. ucf.edu These procedures encompass the entire analytical process, from sample collection and storage to final data reporting. ucf.edu

Key QA/QC practices include:

Use of High-Purity Reagents and Standards: All solvents should be of at least ACS or HPLC grade, and gases and standards must be of the highest purity obtainable. ucf.edu

Method Blanks: Analyzing a clean matrix sample (e.g., solvent, clean sand) to check for contamination introduced during the sample preparation and analysis process.

Matrix Spikes: Fortifying a real sample with a known amount of the target analyte before extraction to assess the method's recovery and potential matrix effects. Recoveries for TBBPA derivatives from mollusks, soils, and sediments have been reported in the range of 73-85%. researchgate.net

Internal Standards: Using a labeled analogue of the target analyte, such as ¹³C-labeled TBBPA, is a crucial practice. diva-portal.org The internal standard is added to the sample at the beginning of the analytical procedure to correct for losses during sample preparation and for variations in instrument response. diva-portal.orgresearchgate.net

Calibration Curves: Establishing a linear relationship between the instrument response and the concentration of the analyte using a series of calibration standards.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified by the analytical method. For TBBPA and its derivatives, LODs in the picogram to low nanogram per gram range have been achieved. nih.govnih.gov

Interlaboratory Exercises: Participating in proficiency testing programs to assess the laboratory's performance against other laboratories analyzing similar samples for the same analytes. nih.govresearchgate.net

By implementing a comprehensive QA/QC program, analytical laboratories can ensure the accuracy, precision, and reliability of the data generated for TBBPA DAE in environmental and biological samples.

Ecotoxicological Effects of Tetrabromobisphenol a Diallyl Ether on Non Human Organisms

Aquatic Ecotoxicity Assessments of TBBPA DAE

Research on the specific effects of TBBPA diallyl ether on fish is sparse. One study investigated the bioaccumulation and biotransformation of TBBPA bis (allyl ether) (TBBPA-BAE), another name for TBBPA diallyl ether, in the common carp (B13450389) (Cyprinus carpio). The study indicated that TBBPA-BAE can rapidly accumulate in fish tissues, with the highest concentrations found in the liver. nih.gov The compound was also found to be biotransformed in the liver, with 14 different metabolites being identified. nih.gov While the study abstract mentions concerns about neurotoxic and endocrine disruption effects on aquatic organisms, it does not provide specific data on thyroid system disruption or detailed neurobehavioral abnormalities. nih.gov Another study identified TBBPA diallyl ether as a potential neurotoxicant based on its effects on cultured cerebellar granule neurons, suggesting a potential for neurotoxic effects in vertebrates. nih.gov

Due to the limited availability of specific quantitative data on the effects of TBBPA diallyl ether on fish, a data table for this section cannot be generated.

There is currently no available scientific literature on the specific impacts of Tetrabromobisphenol A diallyl ether on aquatic invertebrates such as Daphnia magna.

There is currently no available scientific literature on the effects of this compound on the development and physiology of amphibians.

Terrestrial Ecotoxicity Studies of TBBPA DAE

This compound has been detected in earthworm samples collected near a manufacturing site, with concentrations ranging from below the limit of detection to 0.064 ng/g dry weight. However, there are no available studies on the specific toxicological effects of TBBPA diallyl ether on earthworms or other soil organisms.

The presence of this compound has been confirmed in rice hull samples. This indicates that plants can take up this compound from the environment. However, detailed studies on the metabolic pathways and physiological responses of plants to TBBPA diallyl ether are not currently available in published literature.

Immunotoxicological and Endocrine-Disrupting Potency of TBBPA DAE in Wildlife

Currently, there is a significant lack of research focused specifically on the immunotoxicological and endocrine-disrupting potential of TBBPA diallyl ether in wildlife. The majority of available studies investigate the parent compound, TBBPA.

Studies have shown that TBBPA can act as an endocrine disruptor and may cause immunotoxic effects in various animal models. nih.govcabidigitallibrary.orgnih.gov For instance, TBBPA has been found to interfere with hormone systems and has been associated with altered immune responses in laboratory animals. nih.govsvdcdn.comnih.gov These findings for the parent compound underscore the need for further investigation into its derivatives, as the core chemical structure is similar. However, without direct studies on TBBPA DAE, its specific potency for endocrine disruption and immunotoxicity in wildlife remains uncharacterized.

Neurotoxicity of TBBPA DAE in Environmental Samples and Animal Models

Research has successfully identified TBBPA DAE as an emerging neurotoxicant of concern in the environment.

TBBPA DAE has been explicitly identified as a causative neurotoxic agent in environmental samples through bioassay-directed fractionation. researchgate.netnih.gov In a key study, sediment samples were collected from a river near a brominated flame retardant manufacturing plant in South China. researchgate.netnih.gov A neurotoxicity assay was used to screen fractions of the sediment extract, leading to the isolation and identification of TBBPA DAE as the primary compound responsible for the observed toxicity. researchgate.netnih.gov

This research confirmed the presence of TBBPA DAE in the local environment, with a clear distribution pattern pointing to the manufacturing plant as the release source. researchgate.netnih.gov The compound was detected in river water, surface sediments, and surrounding soils, highlighting its environmental persistence and potential for exposure to ecological receptors. researchgate.netnih.gov

Table 1. Concentrations of TBBPA DAE found in environmental samples near a manufacturing plant in South China.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKLbT8A2_CG4Rm50IAyWnoJ2i6Imu8kLzU8XrUQjznNDQ85RlOEpVbRfMqW8Hlrbz21F7wZckGONffv8LDvSMd0b9sPXPI7RV-a868_5-pXiGvLLNZw4ltN2v-ffg1YxKHhjlZspaDBUBUOuFMDaqd8BB4vDnyDQcb-GaAuSRXnRVjA7Bx0CIFf6WH2bO-V6BoIhynHpUVGT8zPhYyvP2i7GSNZPbAZKW8br6Xx2kNYC5TqqLsyUercPd_pW1WvQRfFGMatVC38KBv0x-Yax89TfYtNOBT59C_jHwhEyUb3aA7Jluv-LJ0UTH56Y2B19uqDGBAt05l9u6vP-TcoAZHBTdahByiTSxhVZtjU3s1)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-VwHyJx6vKpQy0B02-NFdOPEVlD3XL4UBxJJ-HPEWW6SU1Sg7hYKg7MDwuXVGQIyrnLTqxgKT33yqE5HGmIRTceWloLZd2UWBZYUlenMEYUihwZ7gI5_e_ftg9kxG1QW7FnSr)]The primary mechanism for assessing the neurotoxicity of TBBPA DAE in these studies was its effect on the viability of primary cultured cerebellar granule neurons (CGNs). researchgate.netnih.gov CGNs are a well-established model in neurotoxicology research. researchgate.netnih.gov

When extracts from the potent environmental fractions containing TBBPA DAE were applied to these cultured neurons, a significant decrease in cell viability was observed, confirming the compound's neurotoxic effect. researchgate.netnih.gov Further analysis comparing the structure of TBBPA DAE to other TBBPA derivatives suggests that the presence of the 1-propenyl group in the diallyl ether structure is a key factor contributing to its neurotoxic potency. researchgate.netnih.gov While the parent compound TBBPA has also been shown to be toxic to cultured brain neurons, the specific structural attributes of the diallyl ether derivative appear to confer a distinct neurotoxic profile. researchgate.netresearchgate.net

Reproductive and Developmental Toxicity of TBBPA DAE in Ecological Receptors

Specific data on the reproductive and developmental toxicity of TBBPA diallyl ether in ecological receptors is not available in the current scientific literature. Research in this area has concentrated on the parent compound, TBBPA.

Studies on TBBPA have indicated potential for reproductive and developmental effects in some animal models, such as fish and rats, including reduced egg production and survival in zebrafish. acs.orgnih.govnih.gov Concerns have been raised about TBBPA's ability to act as an endocrine disruptor, which could subsequently impact reproductive and developmental processes. sciencedaily.com However, other multi-generational studies on TBBPA have reported no significant effects on fertility or neurodevelopment at the doses tested. food.gov.uk This highlights the complex and sometimes conflicting toxicological profile of the parent compound.

Given that TBBPA DAE is a known neurotoxicant, there is a clear rationale for investigating its potential to interfere with critical neurodevelopmental processes in wildlife. However, dedicated studies are required to determine if it is a reproductive or developmental toxicant in its own right and to characterize its specific effects on ecological receptors.

Human Exposure Pathways and Biomonitoring of Tetrabromobisphenol a Diallyl Ether

Exposure Routes in General Populations

Human exposure to TBBPA and its derivatives in the general population is widespread, occurring through multiple pathways. birmingham.ac.uk The primary routes include inhalation of contaminated indoor air and dust, ingestion of food, and dermal contact with products or dust containing the compound.

Indoor environments are significant sources of exposure to brominated flame retardants, including derivatives of TBBPA. These compounds can be released from consumer products such as electronics, furniture, and textiles, and accumulate in indoor dust and air. nih.govresearchgate.net Humans, particularly toddlers who exhibit more hand-to-mouth behavior, can ingest contaminated dust. nih.gov

Studies have consistently detected TBBPA and its derivatives in indoor dust samples from various microenvironments, including homes, offices, and childcare centers. nih.govsfei.org For instance, a study in the UK and Belgium found TBBPA-bis(2,3-dibromopropylether) (TBBPA-DBPE), a structurally similar TBBPA derivative, in all analyzed dust samples, with concentrations ranging from <20 to 9960 ng/g. nih.gov Another study in a Chinese e-waste recycling region reported a mean TBBPA concentration of 3435 ng/g in indoor dust. nih.gov While data specifically for TBBPA DAE is less common, its use as a flame retardant suggests it follows similar release and accumulation patterns. The low vapor pressure of these compounds means they are more likely to be associated with particulate matter than to exist in the vapor phase, making dust a primary carrier. cdc.gov

Table 1: Concentrations of TBBPA and a Derivative in Indoor Dust from Various Studies

| Compound | Location | Microenvironment | Concentration Range (ng/g) | Mean/Median Concentration (ng/g) | Reference |

| TBBPA-DBPE | Belgium & UK | Homes, Offices, Daycares | <20 - 9960 | - | nih.gov |

| TBBPA | Southeast China | Residential Houses | - | 3435 (Indoor) | nih.gov |

| TBBPA | Beijing, China | Offices | - | 26.7 | nih.gov |

Diet is considered a major pathway for human exposure to the parent compound TBBPA. nih.govbirmingham.ac.uk Transfer through the food chain occurs as the compound accumulates in various environmental compartments and is taken up by organisms. TBBPA has been detected in a variety of foodstuffs, including fish and other seafood, meat and meat products, and milk and dairy products. nih.gov A Chinese Total Diet Study found TBBPA in 83% of food samples, with the highest mean concentrations in milk (5.76 ng/g lipid weight) and aquatic foods (3.05 ng/g lipid weight). nih.gov

Although specific studies on the dietary intake of TBBPA DAE are limited, its structural similarity to TBBPA and other derivatives suggests a potential for it to enter the food chain. Unintended release from manufacturing facilities can lead to contamination of local environments, including water and soil, which can then be taken up by plants and animals. nih.govresearchgate.net

Dermal contact with dust and consumer products containing TBBPA derivatives is another potential route of human exposure. nih.gov While ingestion is often considered the primary route, skin absorption can be an important contributor to the total body burden. nih.govresearchgate.net

In vitro studies on human skin have shown that TBBPA can be absorbed, with the rate depending on factors like contact time and dose. nih.gov One study reported an absorption range of 5.4% to 6.8% for TBBPA. nih.gov Research on a related compound, TBBPA-bis(2,3-dibromopropyl) ether (TBBPA-BDBPE), found that it is dermally bioavailable even after washing. nih.gov An ex vivo study using human skin showed that 53% of the applied TBBPA-BDBPE was absorbed into the skin within 24 hours, although penetration into systemic circulation was low (0.2%). nih.govresearchgate.net These findings suggest that TBBPA DAE, as a lipophilic compound, could also be absorbed through the skin upon contact with contaminated dust or materials.

Occupational Exposure Scenarios to TBBPA DAE (e.g., Manufacturing, Recycling Sites)

Workers in specific industries face a higher risk of exposure to TBBPA derivatives. Occupational exposure is most likely to occur at manufacturing plants where these chemicals are produced or used, and at e-waste recycling facilities where products containing them are dismantled and processed. nih.govnih.gov

E-waste recycling activities, such as shredding and manual dismantling of electronic components, can release significant amounts of flame retardants into the workplace environment. nih.govcdc.gov A study conducted at an e-waste recycling site in Southeast China found that the daily exposure dose of TBBPA through dust ingestion for children in the area was the highest reported to date. nih.gov This indicates substantial contamination in and around these facilities, posing a risk to both workers and nearby residents.

Furthermore, a manufacturing plant was identified as a direct release source of TBBPA DAE into a nearby river, with high concentrations found in river water, sediment, and soil. nih.gov This highlights the potential for significant occupational exposure at production facilities through both inhalation of airborne particles and dermal contact with contaminated surfaces and materials.

Biomonitoring Studies in Human Matrices

Biomonitoring involves measuring a chemical or its metabolites in human tissues or fluids, such as blood, urine, or breast milk, to assess exposure. Several studies have focused on detecting the parent compound TBBPA in human samples. nih.gov

Blood plasma and serum are common matrices for biomonitoring studies of persistent and bioaccumulative chemicals. While there is a body of research on the detection of TBBPA in human blood, specific data for TBBPA diallyl ether are scarce. Studies on TBBPA provide a useful reference for understanding the potential for its derivatives to be present in human circulation.

Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect TBBPA in human serum at very low levels, with limits of quantification around 4.1 pg/g of serum. nih.govresearchgate.net Various biomonitoring studies have confirmed the presence of TBBPA in human blood. For instance, a Norwegian study detected TBBPA in 36% of serum samples from a cohort, with a concentration range of <0.28 to 74 ng/g lipid weight. mdpi.com Another study of 42 pooled human serum samples found TBBPA levels ranging from below the limit of detection to 6.58 ng/g. researchgate.net These studies confirm that TBBPA enters the human body and circulates in the bloodstream. Given that TBBPA DAE is a derivative used in commercial products, it is plausible that it could also be detected in human blood, although targeted research is needed to confirm its presence and concentration levels.

Table 2: Detection of TBBPA in Human Serum/Plasma from Various Biomonitoring Studies

| Location/Cohort | Year of Sampling | Matrix | Detection Frequency | Concentration Range | Reference |

| Norwegian Cohort | - | Serum | 36% | <0.28–74 ng/g lw | mdpi.com |

| Korean Mothers | 2009 - 2010 | Serum | - | Mean: 10.7 ng/g lw | mdpi.com |

| Canada (Pregnant Women) | - | Serum | - | 0.3 ng/L | nih.govmdpi.com |

| Pooled Samples (n=42) | - | Serum | - | researchgate.net | |

| Fukuoka, Japan | - | Serum | - | Mean: 7.4 pg/g | researchgate.net |

lw = lipid weight; LOD = Limit of Detection

Presence in Breast Milk

The presence of flame retardants in human breast milk is a significant indicator of maternal exposure and a primary pathway of transfer to nursing infants. While studies have detected the parent compound TBBPA in human milk across various global regions, specific data on the concentrations of TBBPA diallyl ether are limited. canada.caresearchgate.net

The lack of specific quantitative data for TBBPA-DAE in breast milk highlights a significant gap in the current understanding of infant exposure to this particular compound.

Prenatal and Infant Exposure Assessment to TBBPA DAE

Prenatal exposure to environmental chemicals is a critical concern for fetal development. The detection of a substance in maternal tissues, cord blood, or amniotic fluid provides direct evidence of prenatal exposure. While the parent compound TBBPA has been identified in such samples, indicating the potential for fetal exposure, specific biomonitoring data for TBBPA diallyl ether in the prenatal environment is scarce. bohrium.com

A Canadian government screening assessment report considered the potential for exposure to TBBPA bis(allyl ether) and noted that as an additive flame retardant, it is more likely to migrate out of products, becoming a potential source of exposure. canada.ca The report also indicated that TBBPA bis(allyl ether) is expected to be persistent in the environment. canada.ca

Infant exposure to TBBPA-DAE is primarily thought to occur through the ingestion of contaminated breast milk and house dust. Toddlers' hand-to-mouth behavior increases their risk of ingesting contaminants present in their environment. acs.org Although general exposure assessments for infants and young children to flame retardants from sources like house dust exist, specific quantitative data focusing on TBBPA diallyl ether is limited.

Population-Specific Exposure Assessments to TBBPA DAE (e.g., Toddlers, E-waste Region Residents)

Certain populations are at a higher risk of exposure to environmental contaminants due to their behaviors or proximity to pollution sources. Toddlers and residents of electronic waste (e-waste) recycling regions are two such groups.

Toddlers: Toddlers have a higher potential for exposure to chemicals found in house dust due to their frequent contact with floors and hand-to-mouth activities. While studies have investigated the presence of various flame retardants in house dust, specific data on TBBPA diallyl ether concentrations and the resulting exposure to toddlers are not well-documented in readily available literature. acs.org A report by the New York State Department of Environmental Conservation listed Tetrabromobisphenol A diallyl ether as a chemical of concern found in children's products, which can contribute to household contamination. ny.gov

E-waste Region Residents: E-waste recycling activities are known to release significant amounts of flame retardants into the environment, leading to heightened exposure for workers and nearby residents. Research conducted in e-waste recycling sites in China has identified TBBPA as a significant contaminant in dust and soil. researchgate.net One study identified TBBPA diallyl ether as a neurotoxicant in sediment samples collected near a brominated flame retardant manufacturing plant in South China, with concentrations in river water reaching up to 49 ng/L and in surface sediments up to 10,183 ng/g dry weight. researchgate.netacs.org While this confirms the presence of TBBPA-DAE in the environment of such regions, direct human biomonitoring studies quantifying the exposure of residents to this specific compound are not widely available.

The following table provides a summary of findings related to TBBPA-DAE in the specified contexts, noting the limitations in available quantitative data.

| Exposure Pathway/Population | Compound | Matrix | Location/Study | Findings |

| Breast Milk | TBBPA bis(allyl ether) | Human Milk | Canada | Acknowledged as present, but no quantitative data provided in the screening assessment. canada.ca |

| Prenatal Exposure | TBBPA bis(allyl ether) | - | Canada | Identified as a substance with potential for migration from products, leading to exposure. canada.ca |

| Toddler Exposure | This compound | Children's Products | New York, USA | Listed as a chemical of concern. ny.gov |

| E-waste Environment | This compound | River Water and Sediment | South China | Detected at high concentrations near a manufacturing plant. researchgate.netacs.org |

Toxicological Mechanisms and Health Implications of Tetrabromobisphenol a Diallyl Ether in Mammalian Systems

Neurotoxicological Mechanisms of TBBPA DAE

Research has identified TBBPA DAE as an emerging neurotoxicant. researchgate.netnih.govacs.org Studies have demonstrated its potential to adversely affect the nervous system through various mechanisms, including impacting the viability of cerebellar granule neurons and inducing oxidative stress.

Cerebellar Granule Neuron Viability

Bioassay-directed fractionation of environmental samples has pinpointed TBBPA DAE as a key neurotoxic agent. researchgate.netnih.gov Specifically, studies using primary cultured cerebellar granule neurons (CGNs) have shown that TBBPA DAE can decrease their viability. researchgate.netnih.govacs.org This suggests a direct toxic effect on this specific neuronal cell type, which is crucial for motor coordination, learning, and memory. The identification of TBBPA DAE as the causative toxicant in sediment samples from a river near a brominated flame retardant manufacturing plant highlights its environmental relevance and potential threat to neurological health. researchgate.netnih.govacs.org

Oxidative Stress Induction

The neurotoxicity of TBBPA DAE is also linked to the induction of oxidative stress. While direct studies on TBBPA DAE and oxidative stress in neurons are limited, the parent compound, Tetrabromobisphenol A (TBBPA), is known to induce the formation of reactive oxygen species (ROS) in cerebellar granule cells. nih.govresearchgate.net This increase in ROS can lead to cellular damage and apoptosis (programmed cell death). nih.govnih.gov The mechanism is thought to involve an increase in intracellular free calcium and extracellular glutamate. nih.gov Given the structural similarities, it is plausible that TBBPA DAE exerts its neurotoxic effects through similar oxidative stress pathways.

Immunomodulatory Effects of TBBPA DAE

TBBPA DAE has been shown to possess immunomodulatory properties, specifically by suppressing key components of the immune response.

Suppression of Interleukin-2 Receptor α chain

In vitro studies on murine splenocytes have demonstrated that TBBPA DAE, along with its parent compound TBBPA, can significantly inhibit the expression of the Interleukin-2 receptor α chain (CD25). nih.gov CD25 is a critical component of the high-affinity IL-2 receptor, which plays a pivotal role in the proliferation and activation of T-lymphocytes, a type of white blood cell essential for cell-mediated immunity. By suppressing CD25 expression, TBBPA DAE may impair the ability of the immune system to mount an effective response to pathogens and other foreign substances. nih.gov Notably, this effect was specific to TBBPA and TBBPA DAE, as other tested brominated flame retardants did not show the same inhibitory action. nih.gov

Endocrine Disruption and Thyroid System Function Interference by TBBPA DAE

The endocrine-disrupting potential of brominated flame retardants, including derivatives of TBBPA, is a significant area of concern. These chemicals can interfere with the body's hormonal systems, with the thyroid system being particularly vulnerable.

While direct studies on TBBPA DAE's endocrine-disrupting effects are not as extensive as for its parent compound, the structural similarities suggest a potential for similar activities. TBBPA itself has been shown to interfere with thyroid hormone (TH) signaling. nih.govnih.gov It can bind to thyroid hormone transport proteins, potentially displacing the natural hormones and disrupting their homeostasis in the blood. nih.govwikipedia.org Furthermore, TBBPA can interact with thyroid hormone receptors, which could alter gene expression regulated by these receptors. nih.govnih.gov Given that TBBPA derivatives can also bind to these proteins and receptors, there is a strong possibility that TBBPA DAE could interfere with thyroid system function, although more specific research is needed to confirm the extent and mechanisms of this interference. nih.govnih.govendocrinedisruption.org

Hepatic Toxicity and Associated Biomarkers of TBBPA DAE

The liver is a primary site for the metabolism of foreign compounds, making it susceptible to toxicity from chemical exposures.